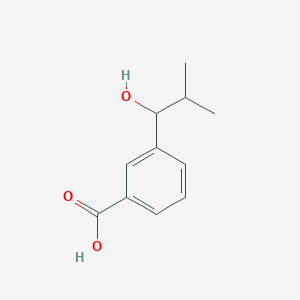

3-(1-Hydroxy-2-methylpropyl)benzoic acid

Description

3-(1-Hydroxy-2-methylpropyl)benzoic acid is a substituted benzoic acid derivative characterized by a hydroxy-2-methylpropyl group at the 3-position of the aromatic ring. The hydroxy and methyl groups in the substituent may influence solubility, hydrogen-bonding capacity, and biological activity, making it relevant for pharmaceutical or environmental studies .

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(1-hydroxy-2-methylpropyl)benzoic acid |

InChI |

InChI=1S/C11H14O3/c1-7(2)10(12)8-4-3-5-9(6-8)11(13)14/h3-7,10,12H,1-2H3,(H,13,14) |

InChI Key |

QDADIZGZTCUIRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC(=CC=C1)C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-(3-Hydroxy-2-methylpropanoyl)benzoic Acid

- Structure: A ketone-containing derivative with a 3-hydroxy-2-methylpropanoyl group at the 4-position of benzoic acid.

- Origin : Major photo-degradation product of ibuprofen, synthesized and characterized via ¹H NMR, ¹³C NMR, and FTIR .

- Key Differences: Positional isomerism (4- vs. 3-substitution) alters electronic effects on the aromatic ring.

- Toxicity : Exhibits higher ecotoxicity than ibuprofen in marine bacterium Aliivibrio fischeri and human cell lines (HEK293T, HepG2) .

(b) 3-(1-Cyano-2-methylpropyl)benzoic Acid

- Structure: Features a cyano (-CN) group instead of a hydroxyl (-OH) in the propyl chain (CAS: 68433-03-4).

- Molecular Formula: C₁₂H₁₃NO₂ (Molar mass: 203.24 g/mol) .

- Reduced hydrophilicity compared to the hydroxy-substituted analog.

(c) 4-Isobutyrylbenzoic Acid

- Structure: Contains an isobutyryl (2-methylpropanoyl) group at the 4-position.

- Origin: Another ibuprofen photo-degradation product .

- Key Differences :

- Lack of hydroxyl group diminishes interaction with biological targets.

- Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Data Table: Key Properties of Analogous Compounds

Preparation Methods

Formation of the Ketone Intermediate

The synthesis often begins with the preparation of a ketone intermediate at the 3-position of benzoic acid. Starting with methyl 3-bromobenzoate, a Kumada coupling reaction with isobutylmagnesium bromide in the presence of a nickel catalyst (e.g., Ni(dppp)Cl₂) yields methyl 3-(2-methylpropyl)benzoate. Subsequent oxidation of the alkyl chain using pyridinium chlorochromate (PCC) in dichloromethane generates the corresponding ketone, methyl 3-(2-methylpropanoyl)benzoate.

Grignard Addition and Hydrolysis

The ketone intermediate undergoes nucleophilic addition with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C. Quenching the reaction with ammonium chloride yields a tertiary alcohol, which is hydrolyzed under acidic conditions (6 M HCl, reflux) to produce 3-(1-Hydroxy-2-methylpropyl)benzoic acid. This method typically achieves yields of 58–65%, with purity >95% after recrystallization from ethanol.

Table 1: Optimization of Grignard Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C to −50°C | Prevents side reactions |

| Solvent | Anhydrous THF | Enhances Grignard stability |

| Catalyst | Ni(dppp)Cl₂ | Improves coupling efficiency |

| Reaction Time | 4–6 hours | Maximizes conversion |

Friedel-Crafts Alkylation with Directed ortho-Metalation

Directed Metalation Strategy

To overcome the deactivating effect of the carboxylic acid group, a directed ortho-metalation (DoM) approach is employed. Protecting the carboxylic acid as a tert-butyl ester enables selective lithiation at the 3-position using lithium diisopropylamide (LDA) at −78°C. The resulting aryl lithium species reacts with 2-methylpropanal to form a secondary alcohol after acidic workup (HCl, H₂O).

Ester Deprotection

Cleavage of the tert-butyl ester with trifluoroacetic acid (TFA) in dichloromethane liberates the free carboxylic acid. This method offers superior regioselectivity, with yields reaching 70–75% and minimal byproducts.

Hydroboration-Oxidation of Alkenyl Intermediates

Synthesis of Alkenylbenzoic Acid

Methyl 3-allylbenzoate, prepared via Heck coupling of methyl 3-iodobenzoate with allyltrimethylsilane, serves as the precursor. Hydroboration with disiamylborane (Sia₂BH) in THF at 0°C followed by oxidation with hydrogen peroxide and sodium hydroxide yields the secondary alcohol.

Acidic Hydrolysis

Saponification of the methyl ester with lithium hydroxide in methanol/water provides the target compound. This route is notable for its stereochemical control, producing a diastereomeric ratio of 3:1 in favor of the desired isomer.

Table 2: Comparative Analysis of Hydroboration Reagents

| Reagent | Yield (%) | Diastereoselectivity |

|---|---|---|

| Sia₂BH | 82 | 3:1 |

| 9-BBN | 78 | 2.5:1 |

| BH₃·THF | 65 | 1:1 |

Catalytic Hydrogenation of Keto Acids

Ketone Synthesis via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling of 3-boronobenzoic acid with 2-methylpropanoyl chloride generates 3-(2-methylpropanoyl)benzoic acid. Hydrogenation over Raney nickel at 50 bar H₂ and 80°C reduces the ketone to the secondary alcohol.

Catalyst Screening

Raney nickel affords higher yields (85%) compared to palladium on carbon (72%) due to reduced over-reduction. Elevated pressures (>30 bar) and temperatures (>60°C) are critical for complete conversion.

Biocatalytic Approaches Using Ketoreductases

Enzymatic Reduction

The keto acid intermediate, 3-(2-methylpropanoyl)benzoic acid, is subjected to asymmetric reduction using NADPH-dependent ketoreductases (e.g., KRED-101). This method achieves enantiomeric excess (ee) >99% and yields of 90–95% under mild conditions (pH 7.0, 30°C).

Process Scalability

Immobilization of the enzyme on chitosan beads enhances reusability, with activity retained over 10 cycles. This green chemistry approach minimizes waste and eliminates heavy metal catalysts.

Table 3: Performance Metrics of Biocatalytic Reduction

| Parameter | Value |

|---|---|

| ee | >99% |

| Yield | 92% |

| Temperature | 30°C |

| Cycle Stability | 10 cycles |

Q & A

Q. What are the recommended analytical methods for quantifying 3-(1-Hydroxy-2-methylpropyl)benzoic acid in complex matrices?

Answer: Reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 254 nm) is widely used. A C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase gradient of acetonitrile and 0.1% formic acid in water is effective for resolving this compound from structurally similar derivatives like parabens or benzophenones . For improved sensitivity, mass spectrometry (MS) with electrospray ionization (ESI) in negative mode can detect fragmentation patterns (e.g., m/z 193 [M-H]⁻). Validate methods using spike-recovery experiments in biological fluids or environmental samples to ensure accuracy (recovery >90%) .

Q. How can researchers optimize the synthesis of this compound?

Answer: A two-step Friedel-Crafts acylation followed by hydroxylation is commonly employed. Key parameters include:

- Step 1: React benzoic acid derivatives with 2-methylpropene in the presence of AlCl₃ (1:1.2 molar ratio) at 0–5°C for 6 hours.

- Step 2: Hydroxylate the intermediate using H₂O₂ (30%) and FeSO₄ as a catalyst under nitrogen at 60°C for 12 hours.

Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 3:7) and UV visualization. Purify via recrystallization in ethanol/water (yield: 65–75%) .

Q. What stability studies are critical for storing this compound?

Answer: Conduct accelerated stability testing under ICH guidelines:

- Temperature: Store at 25°C/60% RH and 40°C/75% RH for 6 months.

- Light: Expose to 1.2 million lux-hours of visible light and 200 W·hr/m² UV.

Analyze degradation products using HPLC-MS. The compound is prone to oxidation at the hydroxyl group; use amber vials with nitrogen headspace and add antioxidants like BHT (0.01% w/w) for long-term storage .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance bioactivity?

Answer: Use computational docking (e.g., AutoDock Vina) to identify key interactions with target enzymes like cyclooxygenase-2 (COX-2). Modify the 2-methylpropyl side chain to introduce electronegative substituents (e.g., fluorine) or extend conjugation (e.g., aryl groups). Synthesize derivatives via Suzuki-Miyaura coupling or click chemistry, and validate binding affinity using surface plasmon resonance (SPR) .

Q. How should researchers resolve contradictions in reported logP values for this compound?

Answer: Discrepancies in logP values (e.g., 2.1 vs. 2.5) arise from measurement methods. Compare:

- Experimental: Shake-flask method with octanol/water partitioning (pH 7.4, 25°C).

- Computational: Use ChemAxon or ACD/Labs software with atomic contribution models.

Calibrate using reference standards like benzophenone-3 (logP = 3.5) . Cross-validate with HPLC retention time correlation (k' vs. logP) .

Q. What strategies mitigate interference from metabolites in pharmacological studies?

Answer: In vivo studies often face interference from glucuronide or sulfate conjugates. Implement:

- Sample pretreatment: Hydrolyze with β-glucuronidase/sulfatase (37°C, 2 hours) before extraction.

- Chromatographic separation: Use a HILIC column for polar metabolites.

- Isotope dilution: Spike with deuterated internal standards (e.g., d₄-3-(1-Hydroxy-2-methylpropyl)benzoic acid) to correct for matrix effects .

Q. How can enzyme inhibition kinetics be characterized for this compound?

Answer: Perform Michaelis-Menten assays using recombinant enzymes (e.g., CYP3A4).

- Protocol: Incubate with NADPH (1 mM), substrate (varying concentrations), and inhibitor (0–50 µM) at 37°C.

- Analysis: Fit data to competitive inhibition models (GraphPad Prism) to calculate Ki.

Report IC₅₀ shifts with pre-incubation time to assess time-dependent inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.